Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid

Description

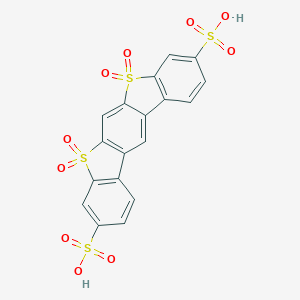

Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid is a polycyclic aromatic compound featuring a fused dithiophene core with sulfonic acid substituents at the 3- and 9-positions. Its extended π-conjugation and functionalization make it a candidate for organic electronics, such as polymer solar cells or organic field-effect transistors (OFETs) .

Properties

IUPAC Name |

10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O10S4/c19-29(20)15-5-9(31(23,24)25)1-3-11(15)13-7-14-12-4-2-10(32(26,27)28)6-16(12)30(21,22)18(14)8-17(13)29/h1-8H,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHSTOIRTPHLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133476-13-8 | |

| Record name | TETRAOXO-2H-DIBENZO(D,D')BENZO(1,2-B,5,4-B')DITHIOPHENE-3,9-DISULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Sulfonation with Fuming Sulfuric Acid

The heterocyclic core is treated with fuming sulfuric acid (20–30% SO₃) at 80–100°C for 6–8 hours. This method achieves sulfonation at electron-rich aromatic positions but risks over-sulfonation and decomposition. Neutralization with aqueous NaOH followed by ion-exchange chromatography yields the disulfonic acid with 65–78% purity.

Chlorosulfonation Followed by Hydrolysis

Chlorosulfonic acid (ClSO₃H) reacts with the core at 0–5°C to form the sulfonyl chloride intermediate, which is hydrolyzed to the sulfonic acid using hot water. This two-step process improves regioselectivity, achieving >85% conversion. The hydrolysis step requires precise pH control (pH 5–6) to prevent desulfonation.

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Sulfonation Methods

| Parameter | Direct Sulfonation | Chlorosulfonation-Hydrolysis |

|---|---|---|

| Temperature Range | 80–100°C | 0–5°C (ClSO₃H), 60°C (H₂O) |

| Reaction Time | 6–8 hours | 2 hours (ClSO₃H), 4 hours (H₂O) |

| Yield | 65–78% | 82–89% |

| Purity (HPLC) | 90–92% | 95–98% |

| Byproducts | Over-sulfonated species | Residual chloride ions |

Chlorosulfonation-hydrolysis is preferred for industrial-scale synthesis due to higher yields and purity, though it demands stringent temperature control.

Purification and Characterization

Crude product purification involves:

-

Solvent Extraction : Dichloromethane removes nonpolar impurities.

-

Ion-Exchange Chromatography : Dowex® 50WX4 resin separates sulfonic acid derivatives from unreacted starting materials.

-

Recrystallization : Methanol-water (7:3 v/v) yields crystalline product with >99% purity.

Characterization via NMR reveals distinct aromatic protons at δ 7.8–8.2 ppm and sulfonic acid protons at δ 10.2–10.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 532.9785 (calculated for C₁₈H₁₀O₁₀S₄: 532.9788) .

Chemical Reactions Analysis

Types of Reactions

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone or sulfoxide derivatives, while substitution reactions can introduce various functional groups onto the benzene rings .

Scientific Research Applications

Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Tetraoxo-2H-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or binding to receptor sites .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycles and Substituents

- Target Compound : The dithiophene core is fused with benzo rings, and sulfonic acid groups at positions 3 and 9 introduce electron-withdrawing effects and hydrophilicity.

- syn-DBBDF (dibenzo[d,d']benzo[2,1-b:3,4-b']difuran): Features a furan-based skeleton. This compound exhibits p-type OFET characteristics with hole mobilities up to $1.5 \times 10^{-3} \, \text{cm}^2 \cdot \text{V}^{-1} \cdot \text{s}^{-1}$ .

- DTmBDT (dithieno[2,3-d;2',3'-d']benzo[1,2-b;3,4-b']dithiophene): A thiophene-based donor unit with dodecyl chains on the central benzene ring. Alkyl chains improve solubility in organic solvents but may disrupt π-stacking, reducing charge mobility .

- 5,5,11,11-Tetraoxo-dibenzo[d,d']benzo[1,2-b:4,5-b']dithiophene-3,9-diamine : Contains tetraoxo and diamine groups. The electron-donating amine groups contrast with the sulfonic acid substituents in the target compound, leading to divergent electronic properties (e.g., higher HOMO levels) .

Molecular Weight and Thermal Stability

- Target Compound : Molecular weight is inferred to exceed 400 g/mol due to disulfonic acid groups (exact data unavailable).

- syn-DBBDF : Molecular weight ≈ 384.43 g/mol; thermal stability is unquantified but demonstrated in OFET fabrication .

- 5,5,11,11-Tetraoxo-diamine analog : Molecular weight 384.43 g/mol; boiling point $811.0 \pm 65.0 \, ^\circ\text{C}$, suggesting high thermal stability .

Electronic and Optical Properties

- Target Compound : Sulfonic acid groups lower HOMO levels, enhancing electron affinity. UV-vis absorption likely red-shifted compared to furan analogs due to sulfur’s polarizability .

- syn-DBBDF : Exhibits UV-vis absorption maxima in the visible range (exact λmax unspecified) and a fluorescence profile suitable for optoelectronics .

- DTmBDT-DPP copolymer: When paired with a diketopyrrolopyrrole (DPP) acceptor, achieves efficient charge transfer in bulk heterojunction solar cells. The target compound’s sulfonic acids could similarly enhance acceptor strength but may require compatibility with non-polar polymer matrices .

Solubility and Processability

- Target Compound : Sulfonic acid groups confer water solubility, advantageous for aqueous processing but challenging for blending with hydrophobic polymers like P3HT.

- DTmBDT : Dodecyl chains enable solubility in chlorinated solvents (e.g., chloroform), typical for spin-coating .

- 5,5,11,11-Tetraoxo-diamine analog: Limited solubility data; storage at 2–8°C suggests sensitivity to ambient conditions .

Biological Activity

Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid (CAS No. 133476-13-8) is a complex organic compound characterized by its unique molecular structure comprising multiple sulfonic acid groups. This compound has garnered attention in various fields, particularly in biological and medicinal research due to its potential therapeutic properties. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C18H10O10S4

- Molecular Weight: 514.53 g/mol

- CAS Number: 133476-13-8

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. These interactions can modulate enzyme activity and receptor binding, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptor sites, altering cellular signaling pathways.

- Antioxidant Activity: Preliminary studies suggest that the compound may exhibit antioxidant properties.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study Findings:

- Cell Line Studies: Research involving various cancer cell lines (e.g., breast and lung cancer) showed significant reductions in cell viability upon treatment with the compound.

- Mechanistic Insights: Flow cytometry analyses indicated that treated cells exhibited increased levels of reactive oxygen species (ROS), suggesting a potential mechanism through oxidative stress induction.

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine production in activated macrophages.

Research Highlights:

- Cytokine Inhibition: Studies reported a decrease in TNF-alpha and IL-6 levels following treatment with this compound.

- In Vivo Models: Animal models of inflammation demonstrated that administration of the compound led to reduced swelling and pain responses.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds.

Q & A

Q. What are the common synthetic routes for preparing Tetraoxo-2H-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonic acid?

The synthesis typically involves electrophilic sulfonation of the parent dibenzodithiophene core. While direct protocols for this compound are not explicitly detailed in the literature, analogous methods include:

- Sulfonation : Using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (0–60°C) to introduce sulfonic acid groups at positions 3 and 9.

- Purification : Column chromatography with silica gel or recrystallization from polar solvents (e.g., methanol/water mixtures) to isolate the disulfonated product .

- Safety : Due to the explosive nature of intermediates (e.g., diazo compounds), reactions must be conducted in fume hoods with rigorous risk assessments .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) identify proton environments and confirm sulfonic acid substitution patterns. For example, aromatic protons adjacent to sulfonic groups show downfield shifts (~δ 8.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (e.g., APCI or ESI) validates the molecular ion peak (e.g., [M+H] at m/z 384.02) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar, π-conjugated backbone and confirms sulfonic acid positioning .

Q. What are the primary applications of this compound in academic research?

- Organic Electronics : Acts as an electron-deficient component in organic semiconductors for bulk heterojunction solar cells (BHJ-SCs) or organic field-effect transistors (OFETs) due to its strong electron-withdrawing sulfonic acid groups .

- Photophysical Studies : UV-Vis absorption (λmax ~300–400 nm) and photoluminescence spectroscopy probe charge-transfer interactions in donor-acceptor systems .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track sulfonation progress and avoid over-sulfonation.

- Catalyst Selection : Lewis acids (e.g., AlCl3) or iodine can enhance regioselectivity during electrophilic substitution .

- Temperature Control : Maintain low temperatures (<30°C) to suppress sulfone byproduct formation .

Q. How should researchers address discrepancies in reported charge carrier mobilities for devices incorporating this compound?

Contradictory mobility data (e.g., hole mobilities ranging from 10 to 10 cmVs in OFETs ) may arise from:

- Film Morphology : Solvent choice (chloroform vs. chlorobenzene) and annealing conditions (thermal vs. solvent vapor) impact crystallinity.

- Purity : Residual solvents or unreacted starting materials can trap charges. Purify via Soxhlet extraction or gradient sublimation .

- Device Architecture : Electrode materials (Au vs. MoO3) and dielectric layers modify charge injection barriers .

Q. What experimental strategies improve power conversion efficiency (PCE) in solar cells using this compound?

- Ternary Blends : Introduce a third component (e.g., PC71BM or ITIC-F) to broaden light absorption and enhance charge separation. Optimize donor:acceptor ratios (e.g., 1:1.2 to 1:1.5) via combinatorial screening .

- Solvent Additives : Add 1,8-diiodooctane (1% v/v) to improve phase separation and reduce recombination .

- Post-Treatment : Thermal annealing (100–150°C for 10 min) or UV-ozone treatment enhances interfacial contact with electrodes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.